5-(2-Hydroxypropan-2-yl)-2-methylphenol
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Overview
Description
5-(2-Hydroxypropan-2-yl)-2-methylphenol is an organic compound with a phenolic structure It is characterized by the presence of a hydroxyl group attached to a benzene ring, which is further substituted with a 2-hydroxypropan-2-yl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxypropan-2-yl)-2-methylphenol can be achieved through several methods. One common approach involves the alkylation of 2-methylphenol (o-cresol) with 2-chloropropan-2-ol under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-methylphenol and 2-chloropropan-2-ol.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Procedure: The mixture is heated to promote the alkylation reaction, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxypropan-2-yl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed for esterification or etherification reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
5-(2-Hydroxypropan-2-yl)-2-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s phenolic structure makes it a potential candidate for studying antioxidant properties and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as an antimicrobial or anti-inflammatory agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Hydroxypropan-2-yl)-2-methylphenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s phenolic structure allows it to participate in redox reactions, which can modulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Methylphenol (o-Cresol): A precursor in the synthesis of 5-(2-Hydroxypropan-2-yl)-2-methylphenol.
4-Methylphenol (p-Cresol): Another isomer with similar chemical properties.
2,6-Dimethylphenol: A compound with two methyl groups on the benzene ring, differing in substitution pattern.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a 2-hydroxypropan-2-yl group on the benzene ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
4397-18-6 |
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Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
5-(2-hydroxypropan-2-yl)-2-methylphenol |
InChI |
InChI=1S/C10H14O2/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4-6,11-12H,1-3H3 |
InChI Key |
YZZAPGQHAYCEDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)O)O |
Origin of Product |
United States |
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